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Compound of Interest

Compound Name: 4,16-Dibromo[2.2]paracyclophane

Cat. No.: B7798488 Get Quote

[2.2]Paracyclophane (PCP) represents a fascinating class of strained aromatic compounds,

first discovered in 1949.[1] Its structure, featuring two benzene rings held in close, parallel

proximity by ethylene bridges, results in significant molecular strain and transannular electronic

interactions.[2][3] This "bent and battered" ring system is not merely a curiosity; its rigid three-

dimensional architecture and the resulting planar chirality upon substitution have made it a

valuable scaffold in diverse scientific fields.[1][2][4]

This guide focuses on a key derivative: 4,16-Dibromo[2.2]paracyclophane. The introduction

of bromine atoms at the pseudo-para positions serves as a critical synthetic handle,

transforming the parent hydrocarbon into a versatile building block for more complex molecular

architectures.[5] The bromine substituents significantly influence the compound's reactivity,

enabling a wide array of subsequent chemical modifications through reactions like cross-

coupling, lithiation, and cyanation.[5][6] This versatility makes 4,16-
dibromo[2.2]paracyclophane a compound of high interest for researchers in materials

science, asymmetric catalysis, and medicinal chemistry.[4][7]

Physicochemical and Structural Properties
4,16-Dibromo[2.2]paracyclophane is a polycyclic aromatic compound characterized by its

unique bridged structure.[5] Due to its rigid and hydrophobic nature, it typically presents as a

white to light yellow crystalline powder with low solubility in polar solvents.[5] The defining

feature of the [2.2]paracyclophane system is the proximity of the two aromatic decks, leading to

strong transannular π-π interactions, a feature that is maintained in its derivatives.
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Property Value Source

CAS Number 96392-77-7 [5][8][9]

Molecular Formula C₁₆H₁₄Br₂ [5][8]

Molecular Weight 366.09 g/mol [5][8][10]

Appearance White to light yellow powder [5]

Synonym

5,11-

Dibromotricyclo[8.2.2.2⁴,⁷]hexa

deca-1(12),4,6,10,13,15-

hexaene

[5]

Core Synthesis: Electrophilic Bromination
The primary route to 4,16-Dibromo[2.2]paracyclophane is the direct electrophilic

halogenation of the parent [2.2]paracyclophane. The electron-rich nature of the strained

benzene rings makes them susceptible to electrophilic attack.

Causality in Experimental Design: The choice of a Lewis acid catalyst, such as iron powder, is

critical to polarize the bromine molecule, generating a potent electrophile (Br⁺) necessary for

substitution. The reaction is typically conducted in an inert solvent like carbon tetrachloride at

moderately elevated temperatures to achieve a reasonable reaction rate without promoting

excessive side reactions or degradation of the strained cyclophane structure.[6] The

stoichiometry is controlled to favor disubstitution.
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Caption: Synthesis of 4,16-Dibromo[2.2]paracyclophane via direct bromination.

Detailed Experimental Protocol: Synthesis of 4,16-
Dibromo[2.2]paracyclophane[6]

Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel,

and a reflux condenser, add [2.2]paracyclophane (5.0 g), iron powder (0.1 g), and carbon

tetrachloride (400 mL).

Reaction: Warm the stirred suspension to 40-50°C. Add a solution of bromine (10.0 g) in

carbon tetrachloride dropwise over 30 minutes.

Monitoring: Maintain the temperature and stir for an additional 2-3 hours. The reaction

progress can be monitored by thin-layer chromatography (TLC) to observe the consumption

of the starting material and the formation of mono- and di-brominated products.

Workup: After cooling to room temperature, quench the reaction by carefully adding an

aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer,

wash with water and brine, and dry over anhydrous magnesium sulfate.
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Purification: Remove the solvent under reduced pressure. The resulting crude solid contains

a mixture of brominated products. The desired 4,16-dibromo isomer is purified by repeated

recrystallization from hot ethanol.

Trustworthiness Note: This protocol is self-validating through TLC monitoring, which allows the

researcher to control the extent of bromination and optimize the yield of the desired dibromo

product while minimizing the formation of higher-order halogenated impurities.

Key Reactivity and Synthetic Utility
The true value of 4,16-Dibromo[2.2]paracyclophane lies in the reactivity of its carbon-

bromine bonds, which act as gateways to a vast landscape of other functionalized derivatives.
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Caption: Key reaction pathways of 4,16-Dibromo[2.2]paracyclophane.

Isomerization to 4,12-Dibromo[2.2]paracyclophane
A significant reaction is the isomerization of the 4,16-(pseudo-para) isomer to the 4,12-

(pseudo-ortho) isomer. This transformation can be achieved efficiently using microwave

irradiation in a high-boiling solvent like DMF.[7] This process is believed to proceed through the

homolytic cleavage of an ethylene bridge, followed by rotation of the resulting diradical

intermediate and subsequent ring closure.[7] The ability to access different isomers is crucial

as the substitution pattern dictates the geometry and properties of resulting ligands and

materials.

Lithiation and Electrophilic Quench
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Treatment with organolithium reagents, such as butyllithium (BuLi), at elevated temperatures

can generate the corresponding mono- and di-lithio[2.2]paracyclophanes. These powerful

nucleophilic intermediates can then react with a wide range of electrophiles (e.g., CO₂,

aldehydes, alkyl halides) to install new functional groups with high yields, providing access to

carboxylic acids, alcohols, and other substituted derivatives.[6]

Transition Metal-Catalyzed Cross-Coupling
The bromine atoms are ideal handles for transition-metal-catalyzed cross-coupling reactions,

such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][11] This is arguably the

most powerful application, as it allows for the construction of complex, π-conjugated systems

by linking the paracyclophane core to other aromatic, alkynyl, or amino groups.[1] These

reactions are fundamental to the design of advanced materials with tailored electronic and

optical properties.[3]

Cyanation Reactions
High-temperature cyanation using cuprous cyanide can replace the bromine atoms with cyano

groups. Interestingly, this reaction can be accompanied by thermal isomerization, leading to a

mixture of dicyano isomers, including 4,16- and 8,16-dicyano[2.2]paracyclophanes.[6] This

highlights the dynamic nature of the cyclophane scaffold under harsh reaction conditions.

Applications in Research and Development
The unique structural and reactive properties of 4,16-Dibromo[2.2]paracyclophane and its

derivatives make them highly valuable in several advanced fields.

Materials Science
The rigid, pre-organized structure of the [2.2]paracyclophane core is an ideal building block for

functional materials.[1]

Conjugated Polymers: Using 4,16-dibromo[2.2]paracyclophane as a monomer in cross-

coupling polymerizations leads to π-stacked polymers with unique chiroptical and

optoelectronic properties.[1][4] These materials are investigated for applications in organic

electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics

(OPVs).
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Metal-Organic Frameworks (MOFs): Derivatives of 4,16-dibromo[2.2]paracyclophane,

such as the corresponding dicarboxylic acids, can be used as organic linkers to construct

MOFs. These materials possess high surface areas and defined pore structures, making

them promising for gas storage, separation, and catalysis.[12]

Asymmetric Synthesis
When substituents are introduced onto the [2.2]paracyclophane scaffold, the molecule

becomes planar chiral. This property is exploited in asymmetric catalysis. While the 4,12-

isomer is more famously used to create the PHANEPHOS ligand, the principle extends to

derivatives from the 4,16-isomer.[11] These chiral scaffolds can be elaborated into ligands for

transition metals, which then catalyze enantioselective reactions, a cornerstone of modern

pharmaceutical and fine chemical synthesis.[4]

Drug Development and Supramolecular Chemistry
While not a drug itself, the rigid 3D structure of the paracyclophane core makes it an attractive

scaffold for designing molecules that can engage with biological targets like proteins and

enzymes. The ability to precisely position functional groups in three-dimensional space using

the 4,16-dibromo intermediate allows for the rational design of potent and selective inhibitors or

molecular probes. Its unique geometry is also of interest in studies related to molecular

recognition and self-assembly.[5]

Conclusion and Future Outlook
4,16-Dibromo[2.2]paracyclophane is more than just a substituted aromatic compound; it is a

master key that unlocks a vast and expanding area of [2.2]paracyclophane chemistry. Its

straightforward synthesis and the versatile reactivity of its bromine atoms provide a reliable

entry point for the construction of sophisticated, functional molecules. Future research will likely

focus on leveraging this building block to create next-generation materials with enhanced

electronic and chiroptical properties, novel chiral catalysts with unprecedented selectivity, and

complex host-guest systems for applications in sensing and molecular machinery. The

continued exploration of this "bent and battered" molecule promises to yield further innovations

across the scientific landscape.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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